(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride
Description
(3S)-1-(2,2-Difluoroethyl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative characterized by a stereospecific (3S) configuration and a 2,2-difluoroethyl substituent on the nitrogen atom. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. The fluorine atoms on the ethyl group influence electronic properties and metabolic stability, while the pyrrolidine core contributes to conformational rigidity.
Properties
Molecular Formula |
C6H14Cl2F2N2 |
|---|---|
Molecular Weight |
223.09 g/mol |
IUPAC Name |
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c7-6(8)4-10-2-1-5(9)3-10;;/h5-6H,1-4,9H2;2*1H/t5-;;/m0../s1 |
InChI Key |
GWIUSYUXFNJHKY-XRIGFGBMSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)CC(F)F.Cl.Cl |
Canonical SMILES |
C1CN(CC1N)CC(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoroethyl Group: This step may involve nucleophilic substitution reactions using difluoroethyl halides.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the difluoroethyl group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug design and development, particularly for targeting specific receptors or enzymes.
Industry: Applications in the synthesis of agrochemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism of action of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₁₃F₂N₂·2HCl
- Molecular Weight : ~223.9 g/mol (calculated)
- Stereochemistry : (3S) configuration ensures enantiomeric specificity.
Comparison with Structurally Similar Compounds
Pyrrolidin-3-amine Dihydrochloride ()
- Molecular Formula : C₄H₁₂Cl₂N₂
- Molecular Weight : 179.06 g/mol
- Key Differences :
- Lacks the 2,2-difluoroethyl substituent, resulting in lower molecular weight.
- Reduced lipophilicity due to absence of fluorine atoms.
- Simpler structure with fewer metabolic degradation sites.
- Applications : Used as a building block in asymmetric synthesis .
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride ()
- Molecular Formula : C₉H₁₃N₃·2HCl
- Molecular Weight : 236.14 g/mol
- Key Differences: Incorporates a pyridine ring fused to pyrrolidine, enhancing aromatic interactions. Higher molecular weight and planar geometry compared to the target compound. No fluorine atoms, altering electronic properties and solubility .
3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic Acid Hydrochloride ()
- Molecular Formula: C₁₁H₁₁F₂NO₂·HCl
- Molecular Weight : ~279.7 g/mol (calculated)
- Key Differences :
Structural and Functional Analysis Table
Research Implications
- However, this may reduce aqueous solubility relative to simpler salts like pyrrolidin-3-amine dihydrochloride .
- Salt Form : Dihydrochloride salts (common in all compounds except ’s carboxylic acid derivative) enhance stability and solubility for in vitro assays.
- Safety Profiles: Similar dihydrochloride salts require precautions against inhalation and skin contact, as noted in Safety Data Sheets (e.g., ). The fluorine substituents may introduce unique toxicity risks requiring further study .
Biological Activity
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a pyrrolidine ring and a difluoroethyl substituent. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C6H14Cl2F2N2
- Molecular Weight : 223.09 g/mol
- CAS Number : 2728725-16-2
The biological activity of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The difluoroethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antidepressant Effects : Preliminary research suggests that (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride may have antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain.
- Neuroprotective Properties : The compound has shown potential neuroprotective effects in models of neurodegenerative diseases, possibly due to its ability to reduce oxidative stress and inflammation.
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity : In a controlled study involving rodents, administration of (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral changes using the forced swim test and tail suspension test, indicating a potential for clinical application in treating depression.
- Neuroprotection : A study investigated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. Results demonstrated that treatment with (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride significantly reduced cell death and preserved mitochondrial function, suggesting its utility in conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
